Baseline Cathepsin S Inhibition
The derivative methyl 2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate, which is directly derived from the 2-methyl scaffold, demonstrates a baseline level of activity against Cathepsin S with an IC50 of 50,000 nM (50 μM) [1]. This value provides a crucial reference point for the scaffold's intrinsic activity. In contrast, the 2-amino derivative (2-amino-4H-thiazolo[5,4-b]indole) shows activity against Protein Tyrosine Phosphatase, highlighting a functional divergence driven by the C2 substituent [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 50,000 nM |
| Comparator Or Baseline | 2-amino-4H-thiazolo[5,4-b]indole (No quantitative IC50 data available against Cathepsin S; activity reported against Protein Tyrosine Phosphatase). |
| Quantified Difference | Not calculable (target shift) |
| Conditions | Cathepsin S inhibition assay (target compound); Protein Tyrosine Phosphatase inhibition assay (comparator). |
Why This Matters
This establishes the 2-methyl substitution as yielding a distinct biological target profile compared to the 2-amino analog, which is critical for target-specific screening campaigns.
- [1] BindingDB BDBM41342. (2011). 2-(2-methyl-4-thiazolo[5,4-b]indolyl)acetic acid methyl ester Affinity Data. Retrieved from BindingDB. View Source
- [2] Nielsen, B. (2001). Synthesis of 2-amino-4H-thiazolo[5,4-b]indole and characterization of its colored conversion products with protein tyrosine phosphatase inhibitory activity. [Semantic Scholar entry]. View Source
